molecular formula C21H22ClF3N4O B13790273 5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide

5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide

Cat. No.: B13790273
M. Wt: 438.9 g/mol
InChI Key: IILHFVJZYLBIIF-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide is a complex organic compound with a molecular formula of C21H22ClF3N4O and a molar mass of 438.87 g/mol This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an indoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with piperidine to form an intermediate, which is then reacted with indoline-1-carboxylic acid chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H22ClF3N4O

Molecular Weight

438.9 g/mol

IUPAC Name

5-chloro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C21H22ClF3N4O/c22-16-2-3-18-15(11-16)5-10-29(18)20(30)27-17-6-8-28(9-7-17)13-14-1-4-19(26-12-14)21(23,24)25/h1-4,11-12,17H,5-10,13H2,(H,27,30)

InChI Key

IILHFVJZYLBIIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)Cl)CC4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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